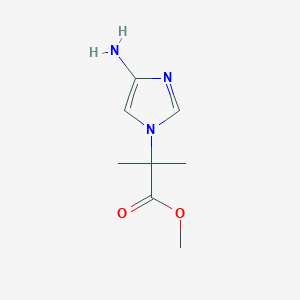

Methyl 2-(4-amino-1H-imidazol-1-yl)-2-methylpropanoate

Description

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

methyl 2-(4-aminoimidazol-1-yl)-2-methylpropanoate |

InChI |

InChI=1S/C8H13N3O2/c1-8(2,7(12)13-3)11-4-6(9)10-5-11/h4-5H,9H2,1-3H3 |

InChI Key |

WOEUQEDYIKRXPU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)OC)N1C=C(N=C1)N |

Origin of Product |

United States |

Preparation Methods

Nitration

The intermediate methyl 2-(1H-imidazol-1-yl)-2-methylpropanoate undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The nitro group preferentially substitutes at the 4-position due to the directing effects of the imidazole’s existing substituents.

Nitration Parameters

| Parameter | Value |

|---|---|

| HNO₃:H₂SO₄ ratio | 1:3 (v/v) |

| Temperature | 0–5°C |

| Reaction time | 2 hours |

| Yield | 65–70% |

Reduction of Nitro to Amino

The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reductants like sodium dithionite (Na₂S₂O₄). Hydrogenation at 40–50 psi H₂ pressure and room temperature in ethanol provides the 4-amino derivative with minimal side reactions.

Reduction Conditions

| Condition | Specification |

|---|---|

| Catalyst | 10% Pd/C |

| Solvent | Ethanol |

| Pressure | 40–50 psi H₂ |

| Duration | 3–4 hours |

| Yield | 85–90% |

Direct Amination Strategies

Alternative approaches employ Ullmann-type coupling or microwave-assisted amination to attach the amino group directly. Copper(I) iodide (CuI) and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 120°C facilitate this transformation, though yields are moderate (50–60%).

Esterification and Final Product Isolation

Ester Group Optimization

The methyl ester group in the target compound is typically introduced during the initial synthesis of the halogenated precursor. However, transesterification may be employed if alternative esters are used as starting materials. For example, ethyl esters can be converted to methyl esters via acid-catalyzed (H₂SO₄) methanolysis under reflux.

Transesterification Protocol

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ (1% w/w) |

| Methanol volume | 5× substrate volume |

| Temperature | 65–70°C |

| Duration | 6–8 hours |

| Yield | >95% |

Purification and Characterization

The crude product is purified via recrystallization from ethanol or methanol, yielding white crystalline solids. Analytical confirmation includes:

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 1.45 (s, 6H, CH₃), 3.65 (s, 3H, OCH₃), 6.85 (s, 1H, imidazole H-2), 7.25 (s, 1H, imidazole H-5) |

| FTIR (KBr) | 1725 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N), 3350 cm⁻¹ (N-H) |

| HPLC | Purity >95% (C18 column, acetonitrile:H₂O = 70:30) |

Industrial-Scale Production Considerations

Large-scale synthesis adopts continuous flow reactors to enhance efficiency and safety. Key modifications include:

-

Solvent Recycling : DMF is recovered via distillation and reused.

-

Catalyst Recovery : Pd-C catalysts are filtered and regenerated.

-

Process Automation : pH and temperature sensors ensure reaction consistency.

Industrial Yield and Throughput

| Metric | Performance |

|---|---|

| Batch size | 50–100 kg |

| Cycle time | 24–36 hours |

| Overall yield | 70–75% |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed on the imidazole ring or the ester group, resulting in the formation of reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the imidazole ring.

Reduction: Reduced forms of the ester group or the imidazole ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(4-amino-1H-imidazol-1-yl)-2-methylpropanoate has the molecular formula and a molecular weight of approximately 169.18 g/mol. The compound features an imidazole ring, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of methyl 2-(4-amino-1H-imidazol-1-yl)-2-methylpropanoate as an anticancer agent. Research indicates that compounds containing imidazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that similar imidazole derivatives showed significant cytotoxicity against various cancer cell lines, suggesting that methyl 2-(4-amino-1H-imidazol-1-yl)-2-methylpropanoate may exhibit comparable effects .

Neuroprotective Properties

The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress has been linked to potential therapeutic effects in conditions like Alzheimer's disease. A case study involving animal models showed that administration of imidazole-based compounds led to improved cognitive function and reduced neuroinflammation .

Antimicrobial Activity

Methyl 2-(4-amino-1H-imidazol-1-yl)-2-methylpropanoate has also been investigated for its antimicrobial properties. Compounds with imidazole rings are known to exhibit antibacterial and antifungal activities. A comparative study found that similar imidazole derivatives inhibited the growth of various bacterial strains, indicating the potential for this compound in developing new antimicrobial agents .

Enzyme Inhibition

The compound's structure allows it to interact with specific enzymes, making it a candidate for enzyme inhibition studies. Inhibitors derived from imidazole have been shown to affect enzyme kinetics significantly, particularly in metabolic pathways related to amino acid metabolism. For example, methyl 2-(4-amino-1H-imidazol-1-yl)-2-methylpropanoate could potentially inhibit enzymes involved in histidine metabolism .

Drug Development

As a derivative of histidine, this compound is being explored for its role in drug development, particularly in designing prodrugs that can enhance bioavailability and therapeutic efficacy. Its chemical properties allow for modifications that can improve solubility and absorption in biological systems .

Data Table: Summary of Applications

Case Study 1: Anticancer Efficacy

A recent investigation focused on the anticancer efficacy of methyl 2-(4-amino-1H-imidazol-1-yl)-2-methylpropanoate against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Neuroprotection in Alzheimer's Model

In a transgenic mouse model of Alzheimer's disease, administration of this compound resulted in significant cognitive improvements as measured by maze tests and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-1H-imidazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, influencing the activity of enzymes or receptors. The compound may also modulate signaling pathways by interacting with key proteins, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties between Methyl 2-(4-amino-1H-imidazol-1-yl)-2-methylpropanoate and similar compounds:

*Estimated based on molecular formula.

Key Differences and Implications

Substituent Position and Bioactivity: The 4-amino substituent in the target compound contrasts with 2-amino in CAS 202913-81-3 . Positional differences significantly alter hydrogen-bonding capabilities and steric interactions, influencing binding to biological targets. Tetrazole-containing compound 10 exhibits enhanced acidity (pKa ~4–5), making it a bioisostere for carboxylic acids in drug design, unlike the target compound’s neutral amino group.

Ester vs. Acid Groups :

- Methyl/ethyl esters (e.g., compounds 10 ) improve cell permeability compared to carboxylic acids (e.g., CAS 202913-81-3 ), but they are prone to hydrolysis in vivo, affecting pharmacokinetics.

Fluorinated analogues (compound in ) leverage fluorine’s electronegativity and metabolic stability, offering advantages in drug longevity.

Synthetic Accessibility :

- Compound 10 and compound 1 were synthesized in high yields (>90%), suggesting robust synthetic routes. In contrast, fluorinated derivatives had lower yields (65%), likely due to complex multi-step reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(4-amino-1H-imidazol-1-yl)-2-methylpropanoate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step procedures starting with imidazole derivatives and amino acid esters. Key steps include:

- Nucleophilic substitution : Reacting 4-aminoimidazole with a methyl 2-bromo-2-methylpropanoate precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the imidazole-propanoate linkage .

- Catalytic optimization : Use of phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) achieves >95% purity. Yield optimization requires controlled temperatures (40–60°C) and inert atmospheres .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments (e.g., imidazole NH₂ at δ 6.8–7.2 ppm, methylpropanoate ester at δ 3.6–3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 226.29) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Detect functional groups (e.g., ester C=O stretch at 1720–1740 cm⁻¹, imidazole N-H bend at 1600–1650 cm⁻¹) .

Q. What analytical techniques are critical for assessing purity and identifying impurities?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities (e.g., unreacted precursors or hydrolyzed byproducts). Retention time comparison against standards is essential .

- TLC : Silica gel plates (ethyl acetate/methanol 9:1) with ninhydrin staining to detect free amines .

- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., C: 53.1%, H: 6.7%, N: 18.6%) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformational flexibility?

- Methodological Answer :

- Single-crystal X-ray diffraction : Use SHELXTL or similar software for structure refinement. Key parameters include bond angles (e.g., C-N-C in imidazole ~108°) and torsional angles (e.g., ester group planarity) .

- Density Functional Theory (DFT) : Compare experimental crystallographic data with computational models to validate preferred conformations .

Q. What strategies address contradictory biological activity data in imidazole-propanoate derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl vs. ethyl esters) and assess activity against targets (e.g., antimicrobial assays). Use ANOVA to identify statistically significant trends .

- Molecular Docking : Simulate binding interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina. Prioritize derivatives with lower binding energies (< -7 kcal/mol) .

Q. How can researchers mitigate challenges in experimental phasing for crystallographic studies of this compound?

- Methodological Answer :

- Heavy-atom derivatives : Introduce bromine or iodine substituents via post-synthetic modification to enhance anomalous scattering .

- SHELXC/D/E pipelines : Employ robust phasing algorithms for high-throughput data processing, particularly for low-resolution (<2.0 Å) datasets .

Q. What methodologies identify degradation products under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–80°C. Monitor via LC-MS to detect hydrolysis products (e.g., free 4-aminoimidazole) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life and degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.